neopentyl stearate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 2,2-dimethylpropyl ester typically involves the esterification of octadecanoic acid with 2,2-dimethylpropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of octadecanoic acid, 2,2-dimethylpropyl ester is scaled up using continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield of the ester .
Chemical Reactions Analysis
Types of Reactions
neopentyl stearate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2,2-dimethylpropanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
neopentyl stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Commonly used as a lubricant, plasticizer, and surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of octadecanoic acid, 2,2-dimethylpropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release octadecanoic acid and 2,2-dimethylpropanol, which can then participate in various biochemical processes. The long hydrocarbon chain of the ester also allows it to interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, 2-methylpropyl ester: Similar in structure but with a different branching pattern.
Octadecanoic acid, ethyl ester: Lacks the dimethyl branching, resulting in different physical and chemical properties.
Octadecanoic acid, 2-ethylhexyl ester: Contains a longer and more complex branching pattern.
Uniqueness
neopentyl stearate is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching affects its solubility, melting point, and reactivity, making it suitable for specific applications where other esters may not be as effective .
Properties
IUPAC Name |
2,2-dimethylpropyl octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)25-21-23(2,3)4/h5-21H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIJZWOPMWEAIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278668 |
Source
|
Record name | Octadecanoic acid, 2,2-dimethylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102253-41-8 |
Source
|
Record name | Octadecanoic acid, 2,2-dimethylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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